4-[1-(2-methylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine
CAS No.: 2640880-61-9
Cat. No.: VC11862199
Molecular Formula: C15H22N4OS
Molecular Weight: 306.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640880-61-9 |
|---|---|
| Molecular Formula | C15H22N4OS |
| Molecular Weight | 306.4 g/mol |
| IUPAC Name | [1-(2-methylpyrimidin-4-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone |
| Standard InChI | InChI=1S/C15H22N4OS/c1-12-16-5-4-14(17-12)19-6-2-3-13(11-19)15(20)18-7-9-21-10-8-18/h4-5,13H,2-3,6-11H2,1H3 |
| Standard InChI Key | ZPMCJCJLCPBAQP-UHFFFAOYSA-N |
| SMILES | CC1=NC=CC(=N1)N2CCCC(C2)C(=O)N3CCSCC3 |
| Canonical SMILES | CC1=NC=CC(=N1)N2CCCC(C2)C(=O)N3CCSCC3 |
Introduction
The compound 4-[1-(2-methylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine is a complex organic molecule that combines elements of pyrimidine, piperidine, and thiomorpholine. Despite the lack of specific information in the provided search results, this article will synthesize available knowledge on similar compounds and provide a structured overview of what might be expected from such a molecule.
Synthesis Methods
The synthesis of such compounds typically involves multi-step reactions, including condensation reactions to form the carbonyl linkages between the rings. Specific methods might involve the use of coupling agents like carbodiimides or the use of microwave irradiation to facilitate reactions.
Biological Activity
Compounds with similar structures often exhibit biological activities such as antibacterial, antifungal, or even antiviral properties. The presence of a pyrimidine ring, for example, is common in nucleoside analogs used as antiviral agents. The thiomorpholine and piperidine components could contribute to interactions with biological targets, potentially enhancing the compound's activity.
Research Findings and Potential Applications
While specific research findings on 4-[1-(2-methylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine are not available, compounds with similar structures have shown promise in various biological assays. For instance, pyrimidine derivatives are known for their role in antiviral therapies, and piperidine derivatives have been explored for their potential in treating neurological disorders.
| Compound Type | Potential Biological Activity |
|---|---|
| Pyrimidine Derivatives | Antiviral, anticancer |
| Piperidine Derivatives | Neurological disorders, analgesics |
| Thiomorpholine Derivatives | Antibacterial, antifungal |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume